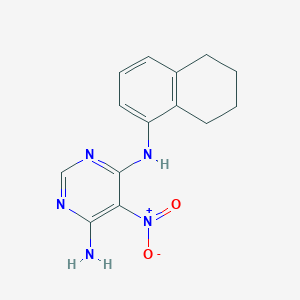

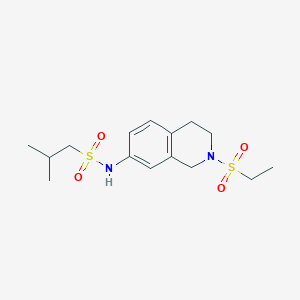

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various quinoline derivatives that have been studied for their potential biological activities, including antitubercular properties as indicated by the synthesis and evaluation of related compounds .

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, the synthesis of esters of halogen derivatives of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids was studied, and their reaction with 2-amino-4-methylthiazole yielded the corresponding hetarylamides . This suggests that the synthesis of this compound could involve similar esterification and amide formation reactions.

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, the structure-activity relationships in related quinoline derivatives have been investigated. For example, the presence of a carboxylic acid moiety at the 2 position was found to afford optimal potency in antiallergy agents . This indicates that the position and type of substituents on the quinoline core can significantly influence the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. For instance, the synthesis of thiazoloquinoline derivatives involved cyclization reactions of thiazoles . The chemical transformations of quinoline derivatives are often tailored to introduce specific functional groups that can enhance their biological activity or enable their use in various applications, such as radiolabeling for PET imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For example, the introduction of a quinoline-imidazole-monoamide ligand into reaction systems resulted in the formation of octamolybdate complexes with different metal ions, which exhibited electrochemical, photocatalytic, and magnetic properties . This suggests that the physical and chemical properties of this compound would be influenced by its molecular structure and the presence of specific functional groups.

科学的研究の応用

Synthesis and Carcinogenic Activity

A study by Kawazoe et al. (1978) synthesized a compound structurally related to 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide and evaluated its carcinogenic activity in mice. The compound showed potent carcinogenic effects, highlighting the significance of structural analysis in the design of potentially safer chemicals (Kawazoe et al., 1978).

Antitumor Evaluation of Thiazoloquinoline Derivatives

Alvarez-Ibarra et al. (1997) focused on the synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives, demonstrating that specific structural features are essential for significant antitumor activities. This study underscores the importance of structural optimization in developing chemotherapeutic agents (Alvarez-Ibarra et al., 1997).

Molecular Docking and Inhibition of HBV Replication

Kovalenko et al. (2020) conducted synthetic, crystallographic, and molecular docking studies on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives. They found these compounds to be potent inhibitors of Hepatitis B Virus replication, showcasing the potential of quinoline derivatives in antiviral research (Kovalenko et al., 2020).

Photocatalytic and Magnetic Properties

Li et al. (2020) explored the electrochemical, photocatalytic, and magnetic properties of octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand. Their research contributes to the understanding of quinoline derivatives in material science, particularly in photocatalysis and magnetic applications (Li et al., 2020).

Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline and evaluated their antibacterial and antifungal activities. This study highlights the antimicrobial potential of quinoline derivatives, offering insights into their use as antimicrobial agents (Holla et al., 2006).

作用機序

Mode of action

The mode of action would depend on the specific targets of the compound. Quinoline and thiazole derivatives can act as inhibitors or activators of their targets, leading to changes in the biological activity of these targets .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Quinoline and thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Quinoline and thiazole derivatives generally have good bioavailability due to their planar structures and ability to form hydrogen bonds .

Result of action

The molecular and cellular effects of “4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide” would depend on its specific targets and mode of action. Quinoline and thiazole derivatives can have a variety of effects, such as anti-inflammatory, anticancer, and antimicrobial effects .

Action environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Quinoline and thiazole derivatives are generally stable under physiological conditions .

特性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-8-7-20-14(16-8)17-13(19)10-6-15-11-5-3-2-4-9(11)12(10)18/h2-7H,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGYEPHHCXAHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

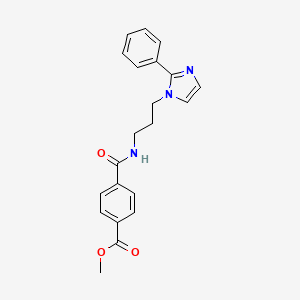

![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)

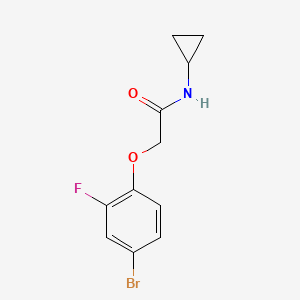

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)

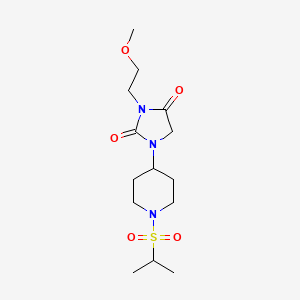

![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)